molecular formula C14H22Cu B14306741 copper;pent-1-yne;prop-2-enylcyclohexane CAS No. 113801-69-7

copper;pent-1-yne;prop-2-enylcyclohexane

Cat. No.: B14306741
CAS No.: 113801-69-7
M. Wt: 253.87 g/mol
InChI Key: IXQNYHILWUIBCS-UHFFFAOYSA-N
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Description

Copper;pent-1-yne;prop-2-enylcyclohexane is a complex organic compound that features a combination of copper, an alkyne (pent-1-yne), and a cycloalkane (prop-2-enylcyclohexane)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper;pent-1-yne;prop-2-enylcyclohexane typically involves the following steps:

    Formation of Pent-1-yne: This can be achieved through the dehydrohalogenation of 1-bromo-1-pentene using a strong base such as potassium tert-butoxide.

    Preparation of Prop-2-enylcyclohexane: This compound can be synthesized via the hydrogenation of cyclohexene in the presence of a palladium catalyst.

    Copper Coordination: The final step involves the coordination of copper with the alkyne and cycloalkane. This can be done by reacting copper(I) chloride with the alkyne and cycloalkane in the presence of a suitable ligand.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, where the reaction conditions are optimized for yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Copper;pent-1-yne;prop-2-enylcyclohexane can undergo oxidation reactions, particularly at the alkyne and cycloalkane moieties.

    Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of a palladium or platinum catalyst.

    Substitution: Substitution reactions can occur at the alkyne and cycloalkane groups, where halogens or other functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes.

Scientific Research Applications

Copper;pent-1-yne;prop-2-enylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which copper;pent-1-yne;prop-2-enylcyclohexane exerts its effects involves the interaction of the copper center with various molecular targets. Copper can facilitate electron transfer reactions, making it a crucial component in catalytic processes. The alkyne and cycloalkane groups can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Copper;but-1-yne;prop-2-enylcyclohexane: Similar structure but with a shorter alkyne chain.

    Copper;pent-1-yne;but-2-enylcyclohexane: Similar structure but with a different cycloalkane group.

Uniqueness

Copper;pent-1-yne;prop-2-enylcyclohexane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

113801-69-7

Molecular Formula

C14H22Cu

Molecular Weight

253.87 g/mol

IUPAC Name

copper;pent-1-yne;prop-2-enylcyclohexane

InChI

InChI=1S/C9H15.C5H7.Cu/c1-2-6-9-7-4-3-5-8-9;1-3-5-4-2;/h9H,1,3-8H2;3,5H2,1H3;/q2*-1;+2

InChI Key

IXQNYHILWUIBCS-UHFFFAOYSA-N

Canonical SMILES

CCCC#[C-].C=[C-]CC1CCCCC1.[Cu+2]

Origin of Product

United States

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